2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]benzonitrile
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Overview
Description
2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]benzonitrile is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes an isoquinoline moiety, which is often associated with biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]benzonitrile typically involves multiple steps. One common method includes the reaction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with an appropriate acylating agent to introduce the oxoethoxy group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The isoquinoline moiety can be oxidized to form quinoline derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce primary amines.
Scientific Research Applications
2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including as a P-glycoprotein inhibitor.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]benzonitrile involves its interaction with molecular targets such as P-glycoprotein. By inhibiting P-glycoprotein, this compound can enhance the absorption and efficacy of chemotherapeutic agents in cancer treatment . The pathways involved include the inhibition of drug efflux, leading to increased intracellular concentrations of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Shares the isoquinoline core but lacks the benzonitrile and oxoethoxy groups.
2-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethylamine: Similar structure but with an amine group instead of the oxoethoxy and benzonitrile groups.
Uniqueness
The uniqueness of 2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]benzonitrile lies in its combined structural features, which confer specific chemical reactivity and biological activity. Its ability to inhibit P-glycoprotein makes it particularly valuable in the context of overcoming multidrug resistance in cancer therapy .
Properties
CAS No. |
791092-68-7 |
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Molecular Formula |
C20H20N2O4 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]benzonitrile |
InChI |
InChI=1S/C20H20N2O4/c1-24-18-9-14-7-8-22(12-16(14)10-19(18)25-2)20(23)13-26-17-6-4-3-5-15(17)11-21/h3-6,9-10H,7-8,12-13H2,1-2H3 |
InChI Key |
UGCHHKHEZOELAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)COC3=CC=CC=C3C#N)OC |
solubility |
15 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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